molecular formula C19H17F3N4O2 B13797152 4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline

4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline

Cat. No.: B13797152
M. Wt: 390.4 g/mol
InChI Key: DVIFIHRSTZICAZ-UHFFFAOYSA-N
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Description

4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a pyridine ring with a trifluoromethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dimethoxypyrimidine with aniline derivatives under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of methoxy and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4,6-Dimethoxypyrimidin-2-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-(4,6-Dimethoxypyrimidin-2-yl)-N-methylaniline: Similar structure but with a methyl group instead of the pyridine ring.

Uniqueness

The unique combination of the pyrimidine and pyridine rings, along with the methoxy and trifluoromethyl groups, distinguishes 4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline from other compounds. This structural uniqueness imparts specific chemical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H17F3N4O2

Molecular Weight

390.4 g/mol

IUPAC Name

4-(4,6-dimethoxypyrimidin-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]aniline

InChI

InChI=1S/C19H17F3N4O2/c1-27-16-9-17(28-2)26-18(25-16)13-4-6-14(7-5-13)23-10-12-3-8-15(24-11-12)19(20,21)22/h3-9,11,23H,10H2,1-2H3

InChI Key

DVIFIHRSTZICAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC=C(C=C2)NCC3=CN=C(C=C3)C(F)(F)F)OC

Origin of Product

United States

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